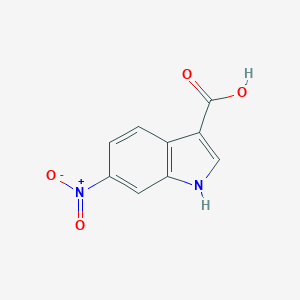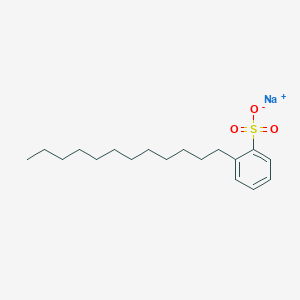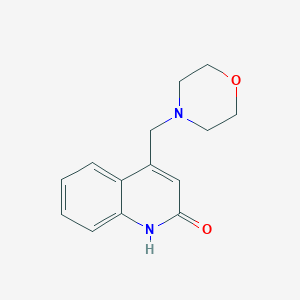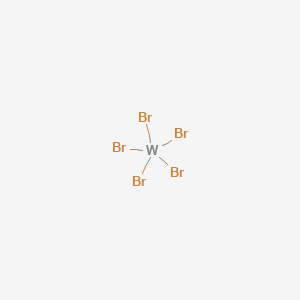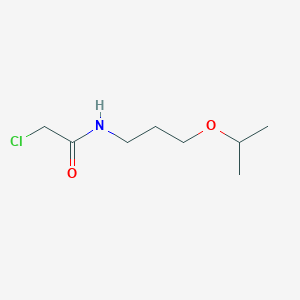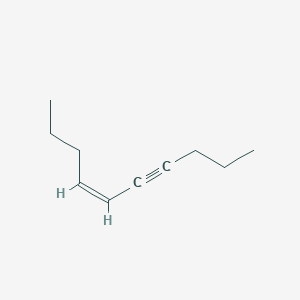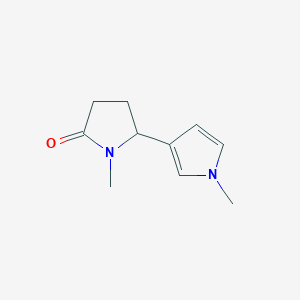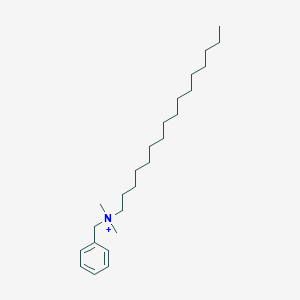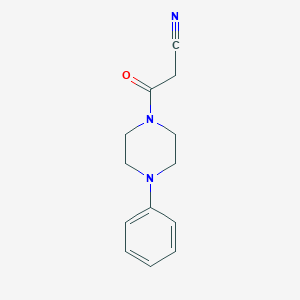
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is an organic compound with the molecular formula C13H15N3O It features a piperazine ring substituted with a phenyl group and a nitrile group attached to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile typically involves the reaction of 4-phenylpiperazine with a suitable nitrile precursor. One common method includes the following steps:
Starting Materials: 4-phenylpiperazine and acrylonitrile.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Procedure: The 4-phenylpiperazine is dissolved in the solvent, followed by the addition of acrylonitrile. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, advanced purification techniques like chromatography may be employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2), nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, the piperazine ring can mimic neurotransmitter structures, potentially affecting neurological pathways. The nitrile group may also participate in interactions with biological macromolecules, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
3-Oxo-3-(4-methylpiperazin-1-yl)propanenitrile: Similar structure but with a methyl group instead of a phenyl group.
3-Oxo-3-(4-benzylpiperazin-1-yl)propanenitrile: Contains a benzyl group instead of a phenyl group.
3-Oxo-3-(4-ethylpiperazin-1-yl)propanenitrile: Features an ethyl group in place of the phenyl group.
Uniqueness
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is unique due to the presence of the phenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALISXWJRKBXOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342620 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14761-40-1 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
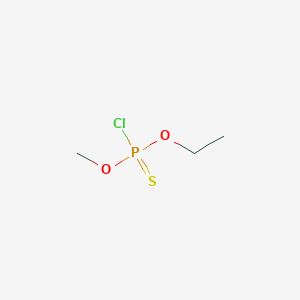

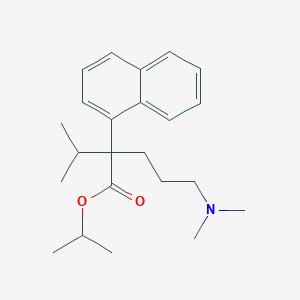
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
